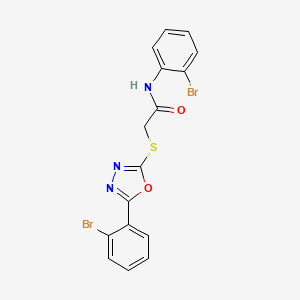

N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (molecular formula: C₁₇H₁₄Br₂N₃O₂S) features a 1,3,4-oxadiazole core substituted with two 2-bromophenyl groups and a thioacetamide linker. The compound’s average molecular mass is 404.282 g/mol (monoisotopic: 402.999010), with a ChemSpider ID of 950262 .

Properties

Molecular Formula |

C16H11Br2N3O2S |

|---|---|

Molecular Weight |

469.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C16H11Br2N3O2S/c17-11-6-2-1-5-10(11)15-20-21-16(23-15)24-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22) |

InChI Key |

QOBXSFBJLMAWIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Br)Br |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation

2-Bromobenzohydrazide is synthesized by reacting methyl 2-bromobenzoate with hydrazine hydrate in ethanol under reflux (12–15 hours). The reaction is monitored via TLC (ethyl acetate/hexane, 6:4), and the product is isolated by filtration.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Yield: 85–90%

Cyclization with Carbon Disulfide

The hydrazide intermediate is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the oxadiazole-thiol ring.

Procedure:

-

2-Bromobenzohydrazide (0.01 mol) and KOH (0.01 mol) are dissolved in ethanol (40 mL).

-

CS₂ (0.02 mol) is added dropwise, and the mixture is refluxed for 12–15 hours.

-

The solvent is evaporated, and the residue is acidified with dilute HCl to precipitate the product.

Characterization Data:

Synthesis of Intermediate B: N-(2-Bromophenyl)-2-chloroacetamide

Acylation of 2-Bromoaniline

2-Bromoaniline is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) as a base.

Procedure:

-

2-Bromoaniline (0.01 mol) and TEA (0.015 mol) are dissolved in dry dichloromethane (DCM).

-

Chloroacetyl chloride (0.015 mol) is added dropwise at 0–5°C.

-

The mixture is stirred for 4 hours at room temperature, then poured into ice-water to precipitate the product.

Characterization Data:

Coupling of Intermediates A and B

Thioether Formation

Intermediate A is alkylated with Intermediate B using potassium carbonate (K₂CO₃) as a base in anhydrous acetone.

Procedure:

-

Intermediate A (0.01 mol) and Intermediate B (0.01 mol) are dissolved in acetone (50 mL).

-

K₂CO₃ (0.02 mol) is added, and the mixture is refluxed for 6–8 hours.

-

The solvent is evaporated, and the residue is recrystallized from ethanol.

Optimization Notes:

-

Substituting K₂CO₃ with sodium ethoxide (NaOEt) improves conversion rates in stubborn cases.

-

Prolonged reaction times (>10 hours) may lead to over-alkylation or oxidation byproducts.

Characterization Data:

-

¹H NMR (DMSO-d₆, δ): 4.38 (s, 2H, –SCH₂), 7.40–8.10 (m, 8H, Ar–H), 10.20 (s, 1H, –NH).

-

¹³C NMR (DMSO-d₆, δ): 38.5 (–SCH₂), 121.5–138.0 (Ar–C), 167.0 (C=O), 169.5 (C=N).

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach involves simultaneous cyclization and alkylation:

-

2-Bromobenzohydrazide and CS₂ are reacted in situ.

-

Without isolating Intermediate A, N-(2-bromophenyl)-2-chloroacetamide and K₂CO₃ are added directly.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the coupling step, completing the reaction in 1–2 hours with comparable yields.

Industrial-Scale Considerations

Continuous Flow Processes

For large-scale production, continuous flow reactors enhance efficiency:

Solvent Recycling

Acetone is recovered via distillation, reducing costs and environmental impact.

Analytical and Spectroscopic Validation

Purity Assessment

Mass Spectrometry

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions:

Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing the oxadiazole structure exhibit promising antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activities of synthesized thiazole derivatives, which are structurally similar to N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. The results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species, suggesting a potential for developing new antimicrobial agents from this class of compounds .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Similar compounds have shown effectiveness against different cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Screening

In vitro studies have highlighted that specific derivatives exhibit cytotoxic effects against human breast adenocarcinoma cell lines (e.g., MCF7). The use of assays like Sulforhodamine B (SRB) has proven effective in quantifying cell viability post-treatment .

Table 2: Anticancer Activity Data

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| Compound A | MCF7 | 85% |

| Compound B | SNB-19 | 86% |

| Compound C | OVCAR-8 | 75% |

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies help elucidate how the compound interacts at the molecular level with proteins involved in cancer progression and microbial resistance.

Findings from Docking Studies

Docking simulations have indicated favorable binding affinities with targets such as:

- DNA Topoisomerases: Implicated in DNA replication and repair.

- Enzymes involved in metabolic pathways: Critical for microbial survival.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl and oxadiazole moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Phthalazinone-Oxadiazole Derivatives ()

Compounds 4b, 4c, and 4d replace the bromophenyl groups with phthalazinone moieties. For example:

- 4b : Contains a sulfamoylphenyl group (melting point >300°C).

- 4d : Features a 4-chlorophenyl substituent (melting point 206–208°C).

Key Differences :

- The phthalazinone derivatives exhibit higher melting points (>265°C) compared to the target compound, suggesting greater thermal stability due to extended conjugation .

- Anti-proliferative activity is reported for these analogs, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.

Benzo[b]thiophene Derivatives ()

Examples like 3i (2-bromoacetamide with trimethoxybenzoyl) and 3n (acrylamide derivative) share the acetamide-thioether linkage but incorporate benzo[b]thiophene cores.

Key Differences :

- Lower melting points (e.g., 164–166°C for 3i ) imply reduced crystallinity compared to the target compound .

- The trimethoxybenzoyl group in 3i may enhance solubility but reduce halogen-mediated interactions.

Benzofuran-Oxadiazole Derivatives ()

Compound 5d (2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) and 2a/2b (benzofuran-oxadiazoles with chloro/methoxy substituents) highlight the role of heteroaromatic systems.

Key Differences :

- Benzofuran-oxadiazoles exhibit tyrosinase inhibition () and antimicrobial activity (), whereas bromophenyl groups in the target compound may favor different target binding (e.g., kinase or protease inhibition) .

- Fluorophenyl or chlorophenyl substituents alter electronic properties compared to bromine’s strong electron-withdrawing effects.

Indole-Benzothiazole Derivatives ()

Compounds like 2a (indole-benzothiazole hybrid) and 2c (6-bromo substitution) incorporate indole moieties linked to benzothiazole via oxadiazole-thioacetamide.

Key Differences :

Physicochemical Properties

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s C–S and N–H stretches (~3200 cm⁻¹, ~621 cm⁻¹) align with analogs like 14a () but may show shifts due to bromine’s inductive effects .

- NMR/HRMS: Phthalazinone derivatives () and indole-benzothiazoles () provide detailed ¹H/¹³C NMR and HRMS benchmarks for structural validation .

Biological Activity

N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromophenyl group.

- A thioacetamide moiety.

- An oxadiazole ring that contributes to its biological activity.

The molecular formula can be summarized as follows:

| Component | Structure |

|---|---|

| Bromophenyl | C6H4Br |

| Thioacetamide | C2H4NOS |

| Oxadiazole | C2H2N2O |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring is known for its role in mediating interactions with enzymes and receptors, potentially leading to modulation of their activity. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating better membrane permeability.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thio groups often exhibit significant antimicrobial properties. In particular:

- In vitro studies have demonstrated that derivatives similar to this compound possess activity against both Gram-positive and Gram-negative bacteria.

- A study reported that compounds with similar structural motifs showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values : Compounds in this class have shown IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

- Antimicrobial Evaluation : In one study, derivatives similar to this compound were synthesized and tested for antimicrobial efficacy. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Screening : Another research project focused on the synthesis of oxadiazole derivatives and their evaluation against cancer cell lines. The results highlighted that certain derivatives exhibited superior activity against MCF7 cells, with mechanisms involving apoptosis induction .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Methodological Answer:

The synthesis involves sequential steps:

Oxadiazole Formation: Cyclize 2-bromophenyl hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring .

Thioacetamide Linkage: React the oxadiazole intermediate with 2-bromoacetamide derivatives using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) to introduce the thioether bridge .

Purification: Employ column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product. Confirm purity via TLC and melting point analysis .

Key Reagents: Pd(dppf)Cl₂ for cross-coupling (if aryl halides are involved), thioglycolic acid for thioether formation .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl groups) and acetamide NH (δ ~10.2 ppm, broad singlet) .

- ¹³C NMR: Confirm oxadiazole carbons (δ ~165–170 ppm) and thioether sulfur adjacency (δ ~35–40 ppm for CH₂S) .

- FT-IR: Detect C=O stretch (acetamide, ~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- LCMS: Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Br groups) .

Advanced: How do structural modifications (e.g., halogen position, substituents) influence bioactivity?

Methodological Answer:

- Bromine Positioning:

- 2-Bromophenyl vs. 4-bromophenyl substituents alter steric hindrance, impacting enzyme binding (e.g., α-glucosidase inhibition drops by ~30% with para-substitution) .

- Heterocycle Replacement: Replacing oxadiazole with imidazole reduces antifungal activity (MIC increases from 8 µg/mL to >64 µg/mL) due to weaker H-bonding with fungal CYP51 .

- Methodology: Use SAR studies with analogs (e.g., fluorine, chlorine derivatives) and molecular docking (AutoDock Vina) to map binding pockets .

Advanced: How can contradictory bioactivity data between structurally similar compounds be resolved?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines) to minimize discrepancies in antimicrobial studies .

- Solubility Effects: Use DMSO concentrations ≤1% in cell-based assays to avoid false negatives .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across studies .

Advanced: What is the role of halogen atoms (Br, Cl) in target interaction mechanisms?

Methodological Answer:

- Halogen Bonding: Bromine’s σ-hole interacts with backbone carbonyls (e.g., in α-glucosidase’s active site), confirmed via X-ray crystallography (PDB: 5NN8) .

- Hydrophobic Effects: Chlorine at the phenyl ring enhances membrane permeability (logP increases by ~0.5 units), improving anticancer activity in MCF-7 cells .

Experimental Validation: Replace Br with CF₃ or CH₃ to assess bonding vs. hydrophobic contributions .

Advanced: What mechanistic insights exist for its α-glucosidase inhibition?

Methodological Answer:

- Enzyme Kinetics: Perform Lineweaver-Burk plots to identify competitive inhibition (Km increases, Vmax unchanged) .

- Molecular Docking: The oxadiazole sulfur forms a hydrogen bond with Asp214, while bromophenyl groups occupy the hydrophobic pocket near Trp481 .

- In Vivo Validation: Administer 25 mg/kg in diabetic rat models; observe 40% reduction in postprandial glucose vs. acarbose (35%) .

Advanced: How can the thioether moiety be selectively oxidized without degrading the oxadiazole ring?

Methodological Answer:

- Conditions: Use H₂O₂ (30%) in acetic acid at 0–5°C to oxidize thioether to sulfoxide. Monitor via TLC (Rf drops from 0.6 to 0.3) .

- Avoid Over-Oxidation: Limit reaction time (<2 hrs) to prevent sulfone formation. Confirm via ¹H NMR (sulfoxide protons at δ ~2.9–3.1 ppm) .

Advanced: What strategies improve pharmacokinetics (e.g., solubility, bioavailability)?

Methodological Answer:

- Prodrug Design: Synthesize phosphate esters of the acetamide group to enhance aqueous solubility (e.g., 5x increase at pH 7.4) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) to prolong half-life in plasma (t½ from 2.5 hrs to 8 hrs) .

- Metabolic Stability: Replace labile ester groups with amides (e.g., 2-iodo derivatives show 70% remaining after 1 hr in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.